

# Using OF-C4-Deg-lin for vaccine development research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *OF-C4-Deg-lin*

Cat. No.: *B10854105*

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## Clarification on OF-C4-Deg-lin

Initial research indicates that the compound "**OF-C4-Deg-lin**" is an ionizable cationic lipid.[1][2][3][4][5] It is utilized in the formulation of lipid nanoparticles (LNPs) designed for the delivery of siRNA and mRNA. Notably, LNPs created with **OF-C4-Deg-lin** have been shown to accumulate preferentially in the spleen following intravenous administration, a feature that is highly relevant for vaccine development as the spleen is a primary site for initiating immune responses.

The user's request, however, focuses on the application of a targeted protein degrader for vaccine research. Given this specific interest, the following application notes and protocols have been created for a hypothetical protein degrader, herein named ImmunoDeg-V1, designed to function as a novel vaccine adjuvant. This document will serve as a detailed guide for researchers on how a targeted protein degrader could be utilized to enhance vaccine efficacy.

## Application Notes and Protocols: ImmunoDeg-V1 for Vaccine Development Research

Audience: Researchers, scientists, and drug development professionals.

## Introduction

ImmunoDeg-V1 is a novel, cell-permeable, heterobifunctional small molecule designed for targeted protein degradation. It functions as a proteolysis-targeting chimera (PROTAC), a class

of molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. ImmunoDeg-V1 is engineered to enhance vaccine responses by degrading a key negative regulator of immune signaling, thereby acting as a potent vaccine adjuvant. Adjuvants are critical components of modern subunit and recombinant vaccines, which are often poorly immunogenic on their own.

**Mechanism of Action:** ImmunoDeg-V1 is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a linker connecting the two. By forming a ternary complex between the target protein and the E3 ligase, ImmunoDeg-V1 induces the polyubiquitination of the target, marking it for degradation by the 26S proteasome. For the purpose of these notes, ImmunoDeg-V1 is designed to target and degrade Suppressor of Cytokine Signaling 3 (SOCS3), a protein that inhibits the JAK/STAT pathway crucial for immune cell activation in response to vaccine antigens.

## Data and Specifications

This section summarizes the key in vitro and in vivo characteristics of ImmunoDeg-V1.

### Table 1: Biochemical and Cellular Activity of ImmunoDeg-V1

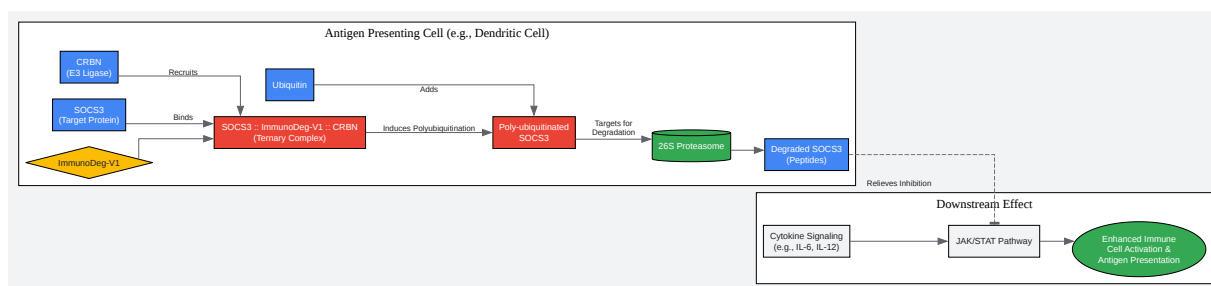
Parameter	Value	Description
Target Protein	SOCS3	Suppressor of Cytokine Signaling 3
E3 Ligase Recruited	Cereblon (CRBN)	
Binding Affinity (Kd) to SOCS3	25 nM	Measured by Isothermal Titration Calorimetry (ITC)
Binding Affinity (Kd) to CRBN	150 nM	Measured by Surface Plasmon Resonance (SPR)
DC50 (50% Degradation Conc.)	10 nM	Concentration for 50% SOCS3 degradation in human dendritic cells after 12h
Dmax (Max Degradation)	>95%	Maximum achievable SOCS3 degradation in human dendritic cells
Cellular Permeability (Papp)	12 x 10 <sup>-6</sup> cm/s	Measured by Caco-2 permeability assay
Recommended In Vitro Dose	10 - 100 nM	For cell-based assays
Recommended In Vivo Dose	1 - 5 mg/kg	Co-administered with vaccine antigen in murine models

**Table 2: In Vivo Pharmacodynamic and Efficacy Profile (Murine Model)**

Parameter	Result	Experimental Context
Target Engagement	>90% SOCS3 degradation in splenocytes	24h post-administration of 2 mg/kg ImmunoDeg-V1
Adjuvant Effect	10-fold increase in antigen-specific IgG titers	Compared to antigen + Alum adjuvant at day 28
T-Cell Response	5-fold increase in antigen-specific IFN- $\gamma$ producing CD8+ T-cells	Compared to antigen + Alum adjuvant at day 14
Cytokine Induction (serum)	Increased IL-6, IL-12, and TNF- $\alpha$ levels	Peak at 6h post-immunization
Safety Profile	No significant weight loss or adverse events observed	At doses up to 10 mg/kg

## Visualized Mechanisms and Workflows

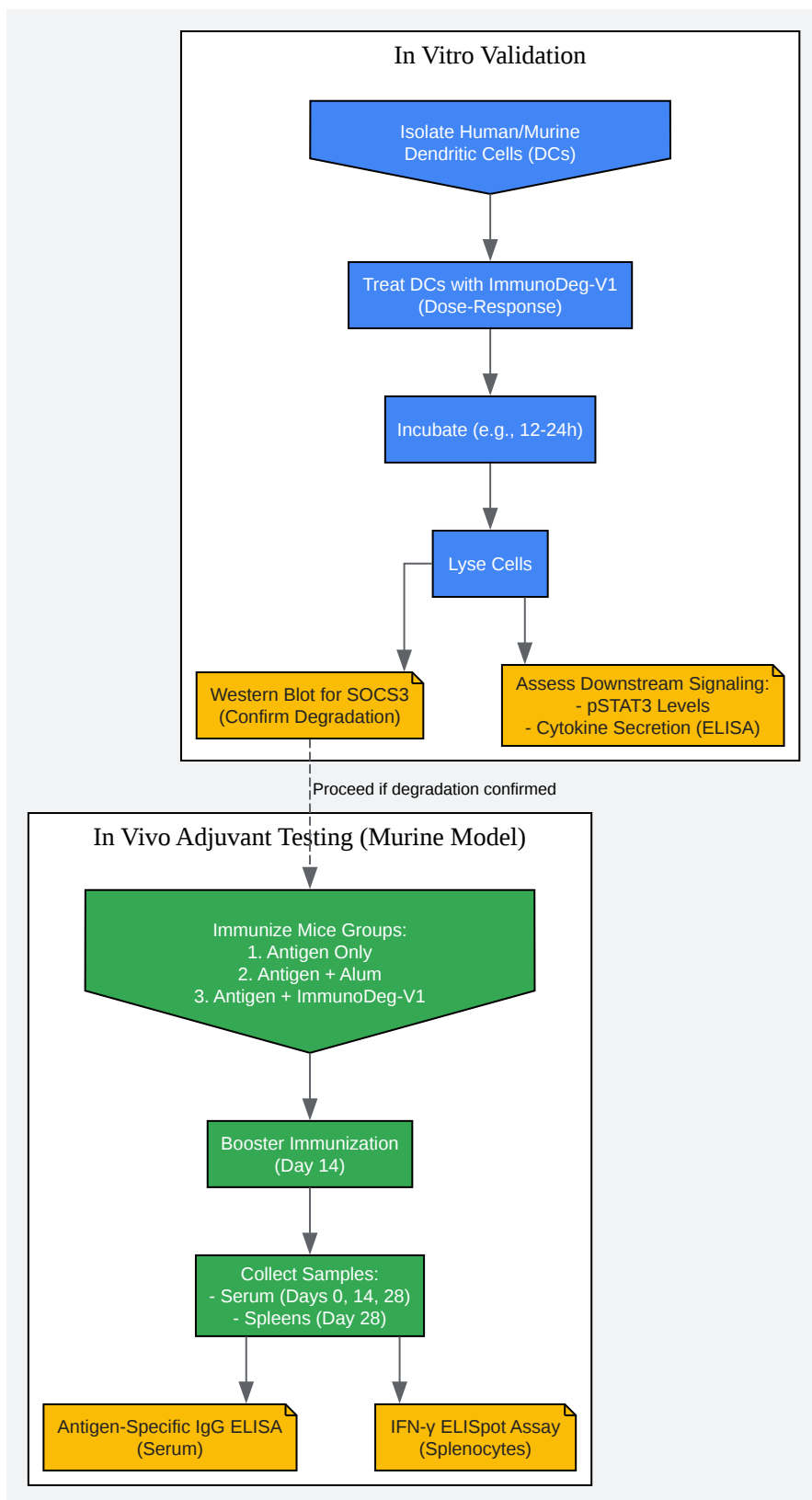
### Signaling Pathway



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Caption: Mechanism of Action for ImmunoDeg-V1.

## Experimental Workflow



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Caption: Experimental workflow for testing ImmunoDeg-V1.

## Experimental Protocols

### Protocol 1: In Vitro SOCS3 Degradation in Dendritic Cells

**Objective:** To confirm the dose-dependent degradation of SOCS3 by ImmunoDeg-V1 in primary immune cells.

**Materials:**

- ImmunoDeg-V1 (10 mM stock in DMSO)
- Bone Marrow-Derived Dendritic Cells (BMDCs)
- RPMI-1640 medium with 10% FBS, 1% Pen/Strep, 20 ng/mL GM-CSF
- 6-well tissue culture plates
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- Primary antibodies: anti-SOCS3, anti- $\beta$ -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

**Procedure:**

- **Cell Seeding:** Seed murine BMDCs at a density of  $1 \times 10^6$  cells/well in 6-well plates and culture overnight.
- **Compound Preparation:** Prepare serial dilutions of ImmunoDeg-V1 in culture medium to achieve final concentrations ranging from 1 nM to 1  $\mu$ M. Include a DMSO vehicle control (0.1% final concentration).

- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ImmunoDeg-V1 or vehicle control.
- Incubation: Incubate the plates for 12 hours at 37°C, 5% CO<sub>2</sub>.
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes, vortexing every 10 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant (protein lysate).
- Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
- Western Blotting:
  - Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
  - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate with primary anti-SOCS3 antibody overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash and visualize bands using a chemiluminescent substrate.



- Strip and re-probe the membrane with anti- $\beta$ -actin as a loading control.
- Analysis: Quantify band intensity using densitometry software. Normalize SOCS3 levels to  $\beta$ -actin and then to the vehicle control to determine the percentage of degradation. Plot the percentage of remaining SOCS3 against the log concentration of ImmunoDeg-V1 to calculate the DC50.

## Protocol 2: In Vivo Adjuvant Efficacy in a Murine Vaccination Model

Objective: To evaluate the adjuvant effect of ImmunoDeg-V1 on the humoral and cellular immune response to a model antigen.

Materials:

- 6-8 week old C57BL/6 mice
- Model antigen (e.g., Ovalbumin - OVA)
- ImmunoDeg-V1
- Alum (e.g., Alhydrogel) as a control adjuvant
- Sterile PBS
- Syringes and needles (27G)

Procedure:

- Animal Grouping: Acclimatize mice for one week. Randomly assign mice into the following groups (n=8-10 per group):
  - Group 1: PBS (Sham)
  - Group 2: OVA (20  $\mu$ g per mouse)
  - Group 3: OVA (20  $\mu$ g) + Alum (200  $\mu$ g)

- Group 4: OVA (20 µg) + ImmunoDeg-V1 (2 mg/kg)
- Formulation Preparation:
  - For Group 3, gently mix OVA and Alum and incubate for 30 minutes at room temperature to allow adsorption.
  - For Group 4, dissolve ImmunoDeg-V1 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS) and mix with the OVA solution just prior to injection.
  - Ensure the final injection volume is 100 µL for all groups.
- Immunization Schedule:
  - Day 0 (Primary Immunization): Collect pre-bleed serum samples. Inject each mouse subcutaneously at the base of the tail with the respective formulation.
  - Day 14 (Booster Immunization): Collect blood samples via tail vein. Administer a booster immunization identical to the primary one.
- Sample Collection:
  - Day 28 (Terminal): Collect blood via cardiac puncture for serum analysis. Euthanize mice and aseptically harvest spleens for cellular analysis.
- Analysis of Humoral Response (ELISA):
  - Coat 96-well ELISA plates with OVA protein.
  - Serially dilute serum samples from days 14 and 28 and add to the wells.
  - Detect bound antibodies using an HRP-conjugated anti-mouse IgG secondary antibody.
  - Calculate endpoint titers for each mouse.
- Analysis of Cellular Response (ELISpot):
  - Prepare single-cell suspensions from the spleens.

- Use a mouse IFN- $\gamma$  ELISpot kit according to the manufacturer's protocol.
- Stimulate splenocytes with an OVA-specific peptide (e.g., SIINFEKL for CD8+ T-cells) or whole OVA protein for 24-48 hours.
- Develop the plate and count the number of spot-forming units (SFUs) to quantify antigen-specific IFN- $\gamma$ -secreting cells.

## Storage and Handling

- **Storage:** Store ImmunoDeg-V1 as a solid or in a DMSO stock solution at -20°C or -80°C, protected from light.
- **Stability:** The compound is stable for at least 6 months when stored at -80°C.
- **Handling:** Use standard laboratory safety procedures, including wearing gloves and safety glasses. Prepare dilutions in a chemical fume hood.

Disclaimer: ImmunoDeg-V1 is a hypothetical compound described for illustrative purposes. The protocols and data presented are representative examples based on the principles of targeted protein degradation and adjuvant science. Researchers should conduct their own optimization and validation studies.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)